3-(4-Methylphenyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl and a molecular weight of 199.68 g/mol . It is also known by its IUPAC name, 3-(p-tolyl)azetidin-3-ol hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride involves the reaction of 4-methylbenzaldehyde with azetidine-3-ol in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol hydrochloride: A similar compound used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
4-Methylmandelic acid: Another compound with a similar structure but different functional groups and properties.
Uniqueness
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of a 4-methylphenyl group and an azetidin-3-ol moiety makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-methylphenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMBZFDCFYOBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CNC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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